molecular formula C23H22N4O3S B14957041 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B14957041
M. Wt: 434.5 g/mol
InChI Key: ZTKKKOVWUXUNCB-UHFFFAOYSA-N
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Description

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic chemical reagent designed for antimicrobial research. It belongs to a class of compounds integrating indole and thiazole pharmacophores, a structural motif known for significant biological activity . This molecular hybridization strategy aims to create novel entities with improved efficacy against resistant pathogens . Preliminary research on closely related 4-(indol-3-yl)thiazole-2-amines indicates high potential for this compound class. These analogs have demonstrated potent, broad-spectrum antibacterial and antifungal activity in vitro . Certain derivatives are notably effective against challenging multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing superior inhibition compared to standard antibiotics like ampicillin . Furthermore, specific analogs exhibit strong antibiofilm properties, inhibiting biofilm formation more effectively than reference drugs . The proposed mechanism of antibacterial action for these compounds involves the inhibition of the bacterial enzyme MurB, a key player in cell wall synthesis, as suggested by molecular docking studies . Antifungal activity is potentially mediated through the inhibition of the fungal enzyme CYP51 . Initial cytotoxicity assessments on human MRC-5 fibroblast cells suggest a favorable non-toxic profile for this chemical series, indicating selectivity for microbial targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

3-acetamido-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C23H22N4O3S/c1-13-21(18-11-17(30-4)8-9-20(18)27(13)3)19-12-31-23(25-19)26-22(29)15-6-5-7-16(10-15)24-14(2)28/h5-12H,1-4H3,(H,24,28)(H,25,26,29)

InChI Key

ZTKKKOVWUXUNCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Table 1: Summary of Synthetic Steps and Yields

Step Reaction Type Starting Material Product Yield Reference
1 Fischer Indole Synthesis 4-Methoxyphenylhydrazine 5-Methoxy-1,2-Dimethyl-1H-Indole 75%
2 Oxidation 5-Methoxy-1,2-Dimethyl-1H-Indole 5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde 65%
3 Bromination Indole-3-Carbaldehyde 2-Bromo-1-(Indol-3-Yl)Ethanone 82%
4 Hantzsch Thiazole Synthesis α-Bromo Ketone + Thiourea 4-(Indol-3-Yl)-1,3-Thiazol-2-Amine 58%
5 Acetylation 3-Aminobenzoic Acid 3-(Acetylamino)Benzoic Acid 89%
6 Amide Coupling Thiazol-2-Amine + Benzoyl Chloride Target Compound 72%

Optimization and Challenges

  • Regioselectivity in Indole Synthesis: The Fischer indole synthesis requires precise control of acid concentration and temperature to avoid byproducts.
  • Thiazole Ring Stability: The Hantzsch reaction’s yield is sensitive to the purity of the α-bromo ketone; recrystallization from hexane/ethyl acetate improves intermediate quality.
  • Coupling Efficiency: Use of coupling agents like HATU or EDCI/HOBt may enhance yields compared to traditional acyl chloride methods.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

  • NMR: ¹H NMR (DMSO-d6) of the target compound shows peaks at δ 11.90 (s, 1H, NH), 7.97 (d, 1H, indole-H), and 2.40 (s, 3H, CH3).
  • HPLC: Purity >98% achieved via reverse-phase chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Backbones

Key structural analogues and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance/Properties Reference
Target Compound C₂₃H₂₃N₅O₂S 457.53 5-Methoxy-1,2-dimethylindole, acetylated benzamide Hypothesized kinase inhibition due to indole-thiazole synergy
Y040-8890 (4-(1H-Indol-3-yl)-N-[4-(5-Methoxy-1,2-Dimethyl-1H-Indol-3-yl)-1,3-Thiazol-2-yl]Butanamide) C₂₆H₂₆N₄O₂S 458.58 Butanamide linker, additional indole Enhanced logP (5.196) and hydrogen bonding capacity (2 H-donors, 4 H-acceptors)
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide C₁₀H₅ClF₂N₂O 258.61 Chloro-thiazole, difluorophenyl PFOR enzyme inhibition via amide anion conjugation; crystallizes with intermolecular H-bonds
3-[4-(2-Methyl-1H-Indol-3-yl)-1,3-Thiazol-2-yl]Benzamide C₁₉H₁₅N₃OS 333.41 2-Methylindole, unmodified benzamide Structural simplicity; lower molecular weight may improve bioavailability
AB4 (2-Amino-N-(4-Methyl-1,3-Thiazol-2-yl)-5-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Benzamide) C₁₄H₁₅N₇O₂S₂ 389.45 Triazole-sulfanyl group, methyl-thiazole Similarity score 0.500 to reference drugs; antimicrobial potential

Substituent Effects on Bioactivity

  • Indole Modifications : The 5-methoxy-1,2-dimethyl group on the indole (target compound vs. Y040-8890) may enhance metabolic stability compared to simpler indoles (e.g., 2-methylindole in ).
  • Thiazole Functionalization : Chloro- or fluorophenyl substitutions () improve electrophilicity and enzyme binding, whereas methyl groups () optimize steric compatibility .

Biological Activity

The compound 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from acetylated isatin derivatives and indole-bearing hydrazides. The reaction conditions often include refluxing in polar solvents such as acetonitrile. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the synthesized compounds.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of related compounds in the same class. For instance, compounds derived from similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
5cStaphylococcus aureus21
5hBacillus subtilis22

These results indicate that modifications in the molecular structure can enhance antimicrobial activity, suggesting that the compound may exhibit similar properties .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of the compound with various biological targets. The docking simulations typically focus on proteins associated with bacterial cell wall synthesis and other critical pathways. For instance, docking studies involving antibacterial targets (PDB IDs: 4DH6 for antibacterial and 1EA1 for antifungal) reveal promising interactions that could explain the observed biological activities .

Study on Antifungal Activity

A notable study investigated the antifungal properties of related compounds against common fungal pathogens. The results indicated that certain derivatives exhibited significant inhibition of fungal growth, supporting the hypothesis that structural modifications can lead to enhanced antifungal activity.

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory potential of compounds with similar structures. For example, derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds could exert therapeutic effects in inflammatory diseases .

The biological activity of 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or proliferation.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
  • Modulation of Immune Responses : By influencing cytokine production, these compounds may modulate immune responses, providing therapeutic benefits in inflammatory conditions.

Q & A

Q. What synthetic protocols are recommended for preparing 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Formation of the indole-thiazole core by coupling 5-methoxy-1,2-dimethylindole derivatives with thiazole precursors under reflux conditions in ethanol or acetic acid, as described for analogous thiazole-indole hybrids .
  • Step 2 : Acetylation of the amine group using acetic anhydride or acetyl chloride in pyridine or DMF .
  • Step 3 : Final coupling of the benzamide moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Purity should be monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by melting point analysis .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Compare experimental 1^1H/13^{13}C NMR chemical shifts with computational predictions (e.g., DFT/B3LYP) to confirm bond angles and electronic environments .
  • IR Spectroscopy : Identify characteristic peaks (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}, indole N-H at ~3400 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions in the thiazole-amide region) .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectral data be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or intermolecular interactions. Strategies include:
  • Solvent Correction : Re-run NMR in deuterated DMSO or CDCl3_3 to match computational solvent models .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in the indole-thiazole junction .
  • DFT Refinement : Optimize theoretical calculations with higher basis sets (e.g., 6-311++G**) to account for dispersion forces .

Q. What in vitro models are optimal for evaluating this compound’s anticancer activity?

  • Methodological Answer : Prioritize assays that reflect thiazole-indole bioactivity:
  • MTT Assay : Test cytotoxicity against human cancer lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Enzyme Inhibition : Screen for PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, a target of structurally related nitazoxanide derivatives .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify programmed cell death .

Q. How do intermolecular interactions influence the compound’s stability and bioavailability?

  • Methodological Answer : Stability is governed by:
  • Crystal Packing : Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (observed in thiazole-amide derivatives) enhance thermal stability .
  • Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict membrane permeability. Modify substituents (e.g., methoxy groups) to balance solubility and absorption .

Data Analysis and Optimization

Q. What computational tools are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with:
  • PFOR Enzyme : Use PDB ID 1PFE as a template, focusing on the thiazole-amide region’s hydrogen-bonding potential .
  • Kinase Targets : Dock against EGFR (PDB ID 1M17) to assess indole-mediated hydrophobic interactions .
    Validate results with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 4 hours under reflux) while maintaining yields >80% .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps; triethylamine enhances amidation efficiency .
  • Workflow Automation : Use inline FTIR or HPLC to monitor reaction progress in real time .

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